3-[(2,5-Dimethylphenyl)methyl]-8-(4-chlorophenyl)-1-methyl-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione
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Overview
Description
8-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the core imidazo[1,2-g]purine structure, followed by the introduction of the chlorophenyl and dimethylphenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, methylating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
8-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as amines or ethers.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism by which 8-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and pathway analysis.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-2,5-dimethylpyrrole: This compound shares the chlorophenyl and dimethylphenyl groups but has a different core structure.
2-(4-chlorobenzoyl)pyridine: Another compound with a chlorophenyl group, but with a pyridine core instead of an imidazo[1,2-g]purine core.
Properties
Molecular Formula |
C23H22ClN5O2 |
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Molecular Weight |
435.9 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H22ClN5O2/c1-14-4-5-15(2)16(12-14)13-29-21(30)19-20(26(3)23(29)31)25-22-27(10-11-28(19)22)18-8-6-17(24)7-9-18/h4-9,12H,10-11,13H2,1-3H3 |
InChI Key |
PJFBXPOHEBEOSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3CCN4C5=CC=C(C=C5)Cl)N(C2=O)C |
Origin of Product |
United States |
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